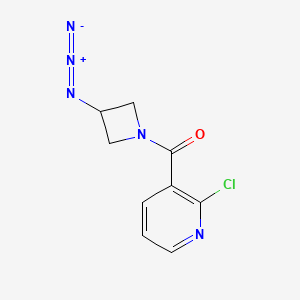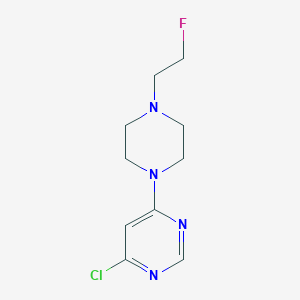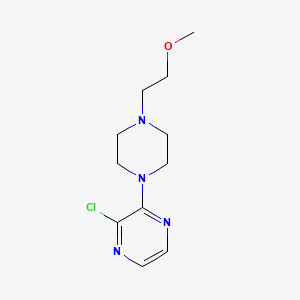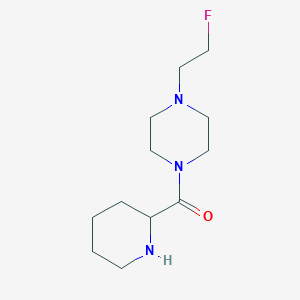
4-Chloro-6-(3,3-difluoroazetidin-1-yl)pyrimidine
Descripción general
Descripción
4-Chloro-6-(3,3-difluoroazetidin-1-yl)pyrimidine is a chemical compound with the molecular formula C7H6ClF2N3 . It is a pyrimidine derivative that has gained attention in scientific research due to its diverse range of applications . The compound’s structure consists of a pyrimidine ring with a chlorine atom and a difluoroazetidine group attached.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Oncology Research
4-Chloro-6-(3,3-difluoroazetidin-1-yl)pyrimidine: has shown promise in oncology research due to its structural similarity to pyrimidine-based drugs like imatinib, dasatinib, and nilotinib, which are established treatments for leukemia . Its potential lies in the modulation of myeloid leukemia and could extend to other cancers, given the broad activity of pyrimidine derivatives in inhibiting cellular proliferation.
Antimicrobial and Antifungal Applications
The compound’s unique structure may contribute to antimicrobial and antifungal activities . Research into these applications could lead to the development of new treatments for infections that are resistant to current medications.
Antiparasitic and Antimalarial Research
Given the urgent need for novel antiparasitic and antimalarial agents, 4-Chloro-6-(3,3-difluoroazetidin-1-yl)pyrimidine could be a valuable scaffold for developing drugs against these diseases . Its efficacy against plasmodium species and other parasites could be explored further.
Cardiovascular Therapeutics
Pyrimidine derivatives have been used as cardiovascular agents and antihypertensive drugs . This compound could be investigated for its potential effects on blood pressure regulation and cardiovascular health.
Diabetes Management
As a structural analog to DPP-IV inhibitors, this compound might play a role in diabetes management by influencing the activity of enzymes involved in glucose metabolism .
Neuroprotection and Ocular Health
There is potential for 4-Chloro-6-(3,3-difluoroazetidin-1-yl)pyrimidine to act as a neuroprotective agent, particularly in the context of retinal ganglion cell health and ocular ciliary artery relaxation . This could have implications for diseases like glaucoma and other neurodegenerative conditions.
Anti-Inflammatory and Analgesic Effects
The compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for the treatment of chronic pain and inflammatory disorders .
Chemotherapeutic Research
Lastly, the chemotherapeutic potential of this compound is significant, especially as an antitumor agent. Its role in DNA topoisomerase II inhibition and as a key intermediate in various biochemical pathways could be pivotal in cancer treatment .
Propiedades
IUPAC Name |
4-chloro-6-(3,3-difluoroazetidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N3/c8-5-1-6(12-4-11-5)13-2-7(9,10)3-13/h1,4H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHBSAVQAXKMLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC(=NC=N2)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B1476225.png)



![3-(Piperidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1476231.png)
![(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)(piperidin-2-yl)methanone](/img/structure/B1476232.png)
![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid](/img/structure/B1476233.png)
![Pyrrolidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1476237.png)
![5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1476238.png)
![2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one](/img/structure/B1476242.png)

![2-(2-methyl-1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid](/img/structure/B1476246.png)